molecular formula C20H26N4O5S B2599408 2-(4-methoxyphenoxy)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 946201-73-6

2-(4-methoxyphenoxy)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No. B2599408
CAS RN: 946201-73-6
M. Wt: 434.51
InChI Key: WKSHNVCXFKBDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Memory Enhancement

The compound 2-(4-methoxyphenoxy)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide, or structurally similar compounds, have been studied for their potential memory-enhancing effects. Li Ming-zhu (2008) synthesized a compound with a similar structure and observed that it positively influenced memory abilities in mice, as measured by swimming maze tests (Li Ming-zhu, 2008).

Antimicrobial Properties

Research has also explored the antimicrobial properties of compounds structurally similar to 2-(4-methoxyphenoxy)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide. Studies have demonstrated that these compounds exhibit considerable antibacterial activity, suggesting potential applications in the development of antimicrobial agents. For instance, N. B. Patel and S. N. Agravat (2009) synthesized new pyridine derivatives and found them to possess significant antibacterial properties (Patel & Agravat, 2009). Additionally, Kashif Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which showed moderate inhibitory effects against various bacterial strains, indicating their potential use in antibacterial treatments (Iqbal et al., 2017).

Enzyme Inhibition and Cancer Treatment

Compounds related to 2-(4-methoxyphenoxy)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide have been investigated for their enzyme inhibition properties and potential application in cancer treatment. For example, Xiao-meng Wang et al. (2015) modified similar compounds by replacing the acetamide group with alkylurea, which led to a significant reduction in acute oral toxicity and retention of antiproliferative activity against various cancer cell lines, suggesting their potential use in anticancer therapies (Wang et al., 2015).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-28-17-5-7-18(8-6-17)29-16-20(25)22-10-15-30(26,27)24-13-11-23(12-14-24)19-4-2-3-9-21-19/h2-9H,10-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSHNVCXFKBDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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